Allyl hydrogen disulfide

Catalog No.
S13050071
CAS No.
193625-54-6
M.F
C3H6S2
M. Wt
106.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl hydrogen disulfide

CAS Number

193625-54-6

Product Name

Allyl hydrogen disulfide

IUPAC Name

3-(disulfanyl)prop-1-ene

Molecular Formula

C3H6S2

Molecular Weight

106.21 g/mol

InChI

InChI=1S/C3H6S2/c1-2-3-5-4/h2,4H,1,3H2

InChI Key

VVYGQCSDUHWFGO-UHFFFAOYSA-N

Canonical SMILES

C=CCSS

Allyl hydrogen disulfide is a sulfur-containing organic compound characterized by its unique structure, which features an allyl group (a three-carbon chain with a double bond) attached to a disulfide moiety. Its chemical formula is C3H6S2C_3H_6S_2, and it is known for its pungent odor reminiscent of garlic. This compound is part of a broader class of thiosulfinate compounds that are often derived from garlic and other Allium species, contributing to their distinctive flavors and potential health benefits.

, particularly those involving thiol and disulfide chemistry. Some notable reactions include:

  • Oxidation: Allyl hydrogen disulfide can be oxidized to form allyl sulfenic acid when reacted with oxidizing agents like hydrogen peroxide in the presence of acetic acid as a catalyst. This reaction pathway also leads to the formation of allyl radicals, which can further react to produce thiosulfinates, such as allicin .
  • Reductive Desulfurization: The compound can undergo reductive desulfurization when treated with hydrogen sulfide, resulting in the formation of alkenes. This process is significant in natural environments where such transformations are common .
  • Reactions with Nucleophiles: Allyl hydrogen disulfide readily reacts with nucleophiles, leading to various sulfur-containing products. The presence of the allyl group enhances its reactivity due to the ability to stabilize radical intermediates formed during these reactions .

Allyl hydrogen disulfide exhibits notable biological activities, particularly in relation to its potential health benefits:

  • Antimicrobial Properties: Similar to other sulfur compounds found in garlic, allyl hydrogen disulfide has demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions .
  • Antioxidant Effects: The compound may also contribute to antioxidant defenses in biological systems by scavenging free radicals and reducing oxidative stress, which is linked to various chronic diseases .
  • Potential Cardiovascular Benefits: Research suggests that compounds like allyl hydrogen disulfide may play a role in cardiovascular health by promoting vasodilation and improving blood flow through the modulation of nitric oxide pathways .

The synthesis of allyl hydrogen disulfide can be achieved through several methods:

  • Oxidative Reaction: One common method involves the oxidation of diallyl disulfide using hydrogen peroxide in the presence of acetic acid. This reaction facilitates the formation of allyl sulfenic acid, which can further condense into allyl hydrogen disulfide .
  • Enzymatic Synthesis: Enzymatic pathways involving alliinase can convert alliin into allicin, from which allyl hydrogen disulfide can be derived through subsequent reactions involving thiols or other sulfur sources .
  • Chemical Reduction: Another approach includes the reduction of allylic thiols using reducing agents such as hydrogen sulfide, effectively yielding allyl hydrogen disulfide from more complex sulfur-containing substrates .

Allyl hydrogen disulfide has several applications across various fields:

  • Food Industry: It is utilized for its flavoring properties in culinary applications, particularly in products derived from garlic and onions.
  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored for potential therapeutic uses in treating infections and oxidative stress-related conditions.
  • Agricultural Chemistry: The compound may serve as a natural pesticide or fungicide due to its biological activity against plant pathogens .

Research on the interactions involving allyl hydrogen disulfide has highlighted several key points:

  • Reactivity with Thiols: The compound's ability to interact with thiols leads to the formation of persulfides, which are important in various biological processes including signaling pathways related to redox biology .
  • Biochemical Pathways: Studies indicate that allyl hydrogen disulfide can influence biochemical pathways related to sulfur metabolism, potentially affecting cellular responses to oxidative stress and inflammation .

Allyl hydrogen disulfide shares structural similarities with several other sulfur-containing compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Diallyl sulfideC6H10SC_6H_{10}SContains two allyl groups; known for strong odor
Allyl methyl sulfideC4H8SC_4H_8SMethyl group instead of a second sulfur atom; less pungent
Diallyl disulfideC6H10S2C_6H_{10}S_2Contains two sulfur atoms; used as a flavoring agent
Allyl propyl disulfideC6H10S2C_6H_{10}S_2Similar structure but with a propyl group; used in food flavoring

Allyl hydrogen disulfide is unique due to its specific combination of an allylic structure with two sulfur atoms, providing distinct reactivity and biological properties not fully shared by its analogs. Its synthesis methods and applications further differentiate it within this class of compounds.

Allyl hydrogen disulfide is systematically named 3-(disulfanyl)prop-1-ene according to IUPAC nomenclature rules. Its molecular formula, C₃H₆S₂, reflects a carbon chain with two sulfur atoms in a disulfide configuration. Key identifiers include:

PropertyValue
Molecular FormulaC₃H₆S₂
Molecular Weight106.21 g/mol
SMILES NotationC=CCSS
InChIKeyVVYGQCSDUHWFGO-UHFFFAOYSA-N

The compound’s structure features a terminal double bond (C=C) and a disulfide group (-S-S-) bonded to the third carbon. Computational tools such as PubChem’s LexiChem TK and OEChem have validated its stereochemical properties.

Historical Context and Discovery

The study of allyl hydrogen disulfide is intertwined with broader investigations into garlic-derived sulfur compounds. In 1844, Theodor Wertheim isolated a pungent substance from garlic, later identified as diallyl disulfide (C₆H₁₀S₂). While allyl hydrogen disulfide itself was not explicitly characterized until modern analytical techniques emerged, its structural analogs, such as diallyl disulfide and allicin, were pivotal in early organosulfur research. The compound’s identification in PubChem (CID 6429007) in 2006 marked its formal entry into chemical databases.

Structural Relationship to Organosulfur Compounds

Allyl hydrogen disulfide belongs to the disulfide subclass of organosulfur compounds, defined by a sulfur-sulfur single bond (-S-S-). This distinguishes it from:

  • Thiols (R-S-H), which lack the disulfide linkage.
  • Thioethers (R-S-R’), which contain a single sulfur atom bonded to two alkyl groups.

The disulfide group confers unique reactivity, enabling participation in redox reactions and sulfur-sulfur bond cleavage. Allyl hydrogen disulfide’s allyl moiety further differentiates it from aromatic or aliphatic disulfides, influencing its physical properties (e.g., boiling point: ~138°C for related compounds) and solubility in nonpolar solvents.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

105.99109254 g/mol

Monoisotopic Mass

105.99109254 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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